molecular formula C9H20O2 B156277 1,1-Dimethoxyheptane CAS No. 10032-05-0

1,1-Dimethoxyheptane

Cat. No.: B156277
CAS No.: 10032-05-0
M. Wt: 160.25 g/mol
InChI Key: BBMCNYFBAIUERL-UHFFFAOYSA-N
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Description

It is a colorless liquid with a pleasant odor and is primarily used as an intermediate in organic synthesis . The compound is characterized by the presence of two methoxy groups attached to the first carbon of a heptane chain.

Preparation Methods

1,1-Dimethoxyheptane can be synthesized through several methods, including:

Chemical Reactions Analysis

1,1-Dimethoxyheptane undergoes various chemical reactions, including:

  • Hydrolysis: : In the presence of an acid or base, this compound can be hydrolyzed back to heptanal and methanol: [ \text{CH}_3(\text{CH}_2)_5\text{CH(OCH}_3\text{)}_2 + \text{H}_2\text{O} \rightarrow \text{CH}_3(\text{CH}_2)_5\text{CHO} + 2\text{CH}_3\text{OH} ]

  • Oxidation: : The compound can be oxidized to form heptanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide: [ \text{CH}_3(\text{CH}_2)_5\text{CH(OCH}_3\text{)}_2 + \text{[O]} \rightarrow \text{CH}_3(\text{CH}_2)_5\text{COOH} + 2\text{CH}_3\text{OH} ]

  • Substitution Reactions: : The methoxy groups can be substituted with other nucleophiles under appropriate conditions. For example, treatment with hydrogen bromide can replace the methoxy groups with bromine: [ \text{CH}_3(\text{CH}_2)_5\text{CH(OCH}_3\text{)}_2 + 2\text{HBr} \rightarrow \text{CH}_3(\text{CH}_2)_5\text{CHBr}_2 + 2\text{CH}_3\text{OH} ]

Mechanism of Action

The mechanism of action of 1,1-dimethoxyheptane primarily involves its role as an acetal. Acetals are stable under neutral and basic conditions but can be hydrolyzed under acidic conditions to yield the corresponding aldehyde and alcohol. This property makes this compound a useful protecting group for aldehydes in organic synthesis .

Comparison with Similar Compounds

1,1-Dimethoxyheptane can be compared with other acetals such as:

    1,1-Dimethoxyethane: Similar in structure but with a shorter carbon chain.

    1,1-Dimethoxypropane: Another acetal with a three-carbon chain.

    1,1-Dimethoxyhexane: Similar structure with a six-carbon chain.

The uniqueness of this compound lies in its specific chain length, which imparts distinct physical and chemical properties compared to shorter or longer chain acetals .

Properties

IUPAC Name

1,1-dimethoxyheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2/c1-4-5-6-7-8-9(10-2)11-3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMCNYFBAIUERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064919
Record name Heptane, 1,1-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless oily liquid with a green, herbaceous, somewhat nutty odour
Record name Heptanal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/779/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

81.00 °C. @ 30.00 mm Hg
Record name 1,1-Dimethoxyheptane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040432
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Heptanal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/779/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.844-0.849
Record name Heptanal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/779/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

10032-05-0
Record name 1,1-Dimethoxyheptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10032-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Heptanal dimethyl acetal
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010032050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptane, 1,1-dimethoxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptane, 1,1-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethoxyheptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.081
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Record name HEPTANAL DIMETHYL ACETAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMC47KWZ4J
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Record name 1,1-Dimethoxyheptane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040432
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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